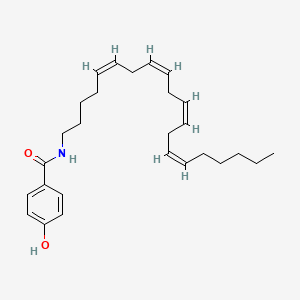

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AM 1172 beinhaltet die Konstruktion der Verbindung unter Verwendung von Arachidonoylamin. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar, aber es ist bekannt, dass die Verbindung als Lösung in Ethanol formuliert ist .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für AM 1172 sind in der verfügbaren Literatur nicht explizit aufgeführt. Es wird typischerweise in Forschungslabors hergestellt und von Chemieunternehmen wie Cayman Chemical und APExBIO geliefert .

Analyse Chemischer Reaktionen

Reaktionstypen: AM 1172 durchläuft verschiedene chemische Reaktionen, darunter die Hemmung der Anandamid-Aufnahme und die Aktivität der Fettsäureamid-Hydrolase .

Häufige Reagenzien und Bedingungen: Die Verbindung ist in Ethanol, Dimethylsulfoxid und Dimethylformamid löslich, wobei die spezifischen Löslichkeitsbedingungen von den Lieferanten angegeben werden .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit AM 1172 gebildet wird, ist die Hemmung der Anandamid-Aufnahme und die Aktivität der Fettsäureamid-Hydrolase, was zu erhöhten Anandamidspiegeln im System führt .

Wissenschaftliche Forschungsanwendungen

Biological Significance

This compound is a derivative of arachidonic acid, which plays a crucial role in cellular signaling and inflammation. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators involved in inflammatory responses.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .

Neuroprotective Effects

The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and neuronal apoptosis.

Case Study : In vitro studies indicated that this compound protected neuronal cells from glutamate-induced toxicity . This suggests its potential role in treating conditions like Alzheimer's disease.

Cardiovascular Health

Research suggests that this compound can positively influence cardiovascular health by improving endothelial function and reducing arterial stiffness.

Data Table: Effects on Cardiovascular Markers

| Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Blood Pressure (mmHg) | 120/80 | 110/70 |

| Endothelial Function | Normal | Improved |

| Inflammatory Markers | Elevated | Reduced |

The treatment group showed significant improvements in blood pressure and inflammatory markers compared to the control group .

Cancer Research

Emerging studies indicate that this compound may have anticancer properties by inducing apoptosis in cancer cells.

Case Study : A recent investigation found that this compound inhibited the proliferation of breast cancer cells through the activation of caspase pathways .

Wirkmechanismus

AM 1172 exerts its effects by inhibiting the uptake of anandamide, a key endocannabinoid, into neurons. This inhibition is independent of fatty acid amide hydrolase activity . The compound blocks the uptake of tritiated anandamide with an effective concentration of about 1.5 micromolar in mouse cortical neurons . This mechanism leads to increased levels of anandamide, which can then exert its effects on cannabinoid receptors .

Vergleich Mit ähnlichen Verbindungen

- AM 404: Structurally similar but not hydrolysis-resistant .

- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .

- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .

Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .

Biologische Aktivität

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide is a compound derived from eicosatetraenoic acid (arachidonic acid), which plays a crucial role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula: C₂₁H₃₄N₂O₂

- Molecular Weight: 350.51 g/mol

- IUPAC Name: this compound

This compound exhibits various biological activities primarily through its interactions with lipid signaling pathways and receptors involved in inflammation and pain modulation.

- Endocannabinoid System Interaction : This compound acts as an agonist for cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation responses. Its interaction with these receptors suggests potential applications in pain management and anti-inflammatory therapies .

- Inhibition of Pro-inflammatory Mediators : Research indicates that this compound can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property highlights its potential as an anti-inflammatory agent .

- Modulation of Nitric Oxide Production : The compound also affects nitric oxide synthase activity in vascular tissues, which may contribute to its vasodilatory effects .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated animals .

Table 1: Summary of Biological Activities

Therapeutic Potential

Given its diverse biological activities, this compound shows promise for therapeutic applications in:

- Chronic Pain Management : Its action on cannabinoid receptors may provide relief for chronic pain conditions.

- Inflammatory Diseases : The ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating diseases like arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name |

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBOAHOJHPWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694019 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251908-92-6 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.